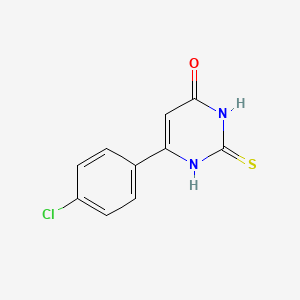

6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Beschreibung

6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 36479-17-1) is a heterocyclic compound featuring a pyrimidinone core substituted with a 4-chlorophenyl group at position 6 and a thioxo group at position 2. Its molecular formula is C₁₀H₇ClN₂OS, with a molecular weight of 238.69 g/mol . The compound is synthesized via cyclocondensation reactions, such as the reaction of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with substituted chalcones under acidic conditions .

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2OS/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQWTYKQCZSHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538543 | |

| Record name | 6-(4-Chlorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36479-17-1 | |

| Record name | 6-(4-Chlorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Biginelli-Type Condensation Method

The most common and historically significant approach to synthesize dihydropyrimidinones, including 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is the Biginelli reaction or its modifications. This method involves a three-component condensation reaction of an aldehyde, thiourea, and a β-ketoester or diketone under acidic or catalytic conditions.

-

- 4-chlorobenzaldehyde (providing the 4-chlorophenyl moiety)

- Thiourea (source of the thioxo group)

- β-ketoester or equivalent compound

-

- Acidic catalyst such as concentrated hydrochloric acid or p-toluenesulfonic acid

- Solvent: ethanol or dichloromethane

- Temperature: ambient to reflux conditions depending on catalyst and solvent

- Reaction time: typically several hours (e.g., 9 hours reflux in acetic anhydride/sodium acetate system)

Example:

A mixture of pyrimidinethione derivatives and acetyl chloride in acetic anhydride with sodium acetate heated under reflux for 9 hours yielded thioxo-dihydropyrimidinones, which after cooling and acidification precipitated the product.

Reflux Condensation in Acetic Anhydride and Sodium Acetate

A detailed procedure involves mixing pyrimidinethione derivatives with acetyl chloride in acetic anhydride and sodium acetate, heating under reflux for 9 hours. The reaction mixture is then cooled, poured into crushed ice, acidified with hydrochloric acid, and the solid product is filtered and crystallized.

Halogenated Acyl Derivatives and Further Functionalization

The synthesis can be extended by reacting the dihydropyrimidinone core with halogenated acyl chlorides (e.g., chloroacetyl chloride or bromoacetyl bromide) to introduce reactive groups for further substitution.

Solvent- and Catalyst-Free Synthesis Under Green Chemistry Conditions

Recent advances emphasize environmentally friendly methods, including solvent- and catalyst-free synthesis of dihydropyrimidinones.

-

- High yields comparable to classical methods.

- Simplified purification.

- Reduced environmental impact.

Use of Carbonaceous Acid Catalysts in Aqueous Media

Innovative protocols utilize solid acid catalysts such as carbonaceous materials functionalized with sulfonic acid groups (C-SO3H) in water as a green solvent.

-

- Mild reaction conditions.

- Recyclable catalyst.

- High purity products.

Multi-Component Reactions (MCRs) and One-Pot Syntheses

One-pot multi-component reactions have been developed to synthesize dihydropyrimidinones efficiently.

Reaction Scheme Summary Table

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Classical Biginelli Reaction | 4-chlorobenzaldehyde, thiourea, β-ketoester | Acid catalyst, ethanol, reflux | 70-85 | Well-established, widely used |

| Reflux in Acetic Anhydride | Pyrimidinethione derivative, acetyl chloride | Reflux 9 h, NaOAc | ~85 | High purity, crystallization from EtOH |

| Halogenated Acyl Derivatives | Dihydropyrimidinone, chloroacetyl chloride | Reflux, EtOH | 59-79 | Intermediate for further functionalization |

| Solvent- and Catalyst-Free | Aldehyde, thiourea, β-ketoester | Heating neat, stirring | High | Green chemistry, reduced waste |

| Carbonaceous Acid Catalyst | Aminopyrimidine, aldehyde, water | Room temp or mild heat | High | Recyclable catalyst, aqueous medium |

| Multi-Component One-Pot | Aromatic amine, diketene, aldehyde, thiourea | p-TsOH catalyst, DCM, ambient | Good | Diverse functionalization, mild conditions |

Analytical and Characterization Data

- Melting Points: Typically range from 140 °C to 215 °C depending on substituents and purity.

- IR Spectroscopy: Characteristic bands include NH stretching (~3300 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C=S stretching.

- NMR Spectroscopy: ¹H NMR shows signals for aromatic protons, NH, and methine/methylene groups consistent with dihydropyrimidinone structure.

- Elemental Analysis: Confirms composition with close agreement to calculated values.

Research Findings and Optimization

- Reaction yields and purity are highly dependent on catalyst choice, solvent, and reaction time.

- Acidic catalysts promote high conversion but may require careful control to avoid side reactions.

- Green methods (solvent-free, aqueous catalysis) provide sustainable alternatives without compromising yield.

- Functionalization via halogenated intermediates enables structural diversity for medicinal chemistry applications.

Analyse Chemischer Reaktionen

Alkylation at the Thioxo Group

The sulfur atom at position 2 demonstrates nucleophilic reactivity, enabling S-alkylation under mild conditions.

-

Reagents : Chloroacetanilides, 2-chloro-N-benzylacetamide, or ethyl 2-[(chloroacetyl)amino] derivatives.

-

Conditions : Dimethylformamide (DMF), K₂CO₃ (1.5–2.5 equiv.), 70–80°C for 5–12 hours .

-

Products : S-alkylated derivatives (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide).

Key Data :

| Reaction Component | Parameters |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (1.5–2.5 equiv.) |

| Temperature | 70–80°C |

| Time | 5–12 hours |

Cyclization Reactions

Intramolecular cyclization occurs under thermal or acidic conditions, forming fused heterocycles.

-

Reagents : Chloroacetyl chloride, followed by thermal treatment.

-

Products : Furo[2,3-d]pyrimidin-5(6H)-one derivatives (e.g., 4-phenyl-2-thioxo-1,2-dihydrofuro[2,3-d]pyrimidin-5(6H)-one) .

Spectral Evidence :

Acylation at C5

The C5 position undergoes electrophilic substitution with acylating agents.

-

Reagents : Acetyl chloride in acetic anhydride.

-

Products : 5-Acetyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(5H)-one.

Mechanistic Insight :

Acylation proceeds via activation of the pyrimidine ring’s electron-deficient positions, with the 4-chlorophenyl group enhancing electrophilic susceptibility .

Oxidative Cyclization

Oxidative conditions promote ring aromatization and cyclization.

Key Observations :

-

Disappearance of NH-10 (δ 7 ppm) and CH-5 (δ 5.50–5.70 ppm) signals in ¹H NMR confirms aromatization .

Bromination and Thiolation

Electrophilic bromination and thiolation at C5 have been reported.

-

Reagents : Bromine in glacial acetic acid.

-

Products : 5-Bromo-6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(5H)-one.

Analytical Data :

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives, including 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, possess significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer activities. It has shown efficacy in inhibiting cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells, which is crucial for cancer therapy .

Antiviral Effects

Pyrimidine derivatives are known to exhibit antiviral properties. This specific compound has been evaluated for its ability to inhibit viral replication, showcasing potential as an antiviral agent .

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance:

- Reactions with Electrophiles : The compound can react with electrophilic reagents such as chloroacetyl chloride to yield new derivatives that may exhibit improved pharmacological profiles .

- Formation of Fused Heterocycles : It has been used to synthesize fused heterocycles that possess unique chemical properties and biological activities .

Case Studies

Wirkmechanismus

The mechanism of action of 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes. For example, its antiplatelet activity is attributed to its inhibition of cyclooxygenase enzymes, which play a role in the synthesis of thromboxane, a molecule involved in platelet aggregation . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thus reducing platelet aggregation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrimidinone Core

Key Observations:

- Substituent Impact on Bioactivity : The 4-chlorophenyl group enhances lipophilicity and cellular uptake, contributing to anticancer activity . In contrast, electron-donating groups (e.g., 4-methoxyphenyl in 1c ) improve antimicrobial efficacy .

- Synthetic Yields : Substituents with strong electron-withdrawing groups (e.g., Cl) often result in lower yields (50% for 7a ) compared to electron-donating groups (94.1% for 1c ) .

Pharmacological Profiles

Key Findings:

- Anticancer Potency : Morpholine derivatives (e.g., 7c ) show superior activity (IC₅₀ = 8.7 μM) compared to the parent 4-chlorophenyl compound (IC₅₀ = 12.3 μM), likely due to enhanced solubility and target affinity .

- Enzyme Specificity : SCR7’s bis-benzylidene structure enables selective binding to DNA ligase IV, sparing related ligases (e.g., ligase I/III) .

Biologische Aktivität

6-(4-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of approximately 253.708 g/mol, belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties.

- Molecular Structure : The compound features a thioxo group and a chlorophenyl moiety, contributing to its reactivity and biological interactions.

- CAS Number : 16837-11-9

- Molecular Weight : 253.708 g/mol

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that related pyrimidine derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

- A specific study highlighted that chloroethyl pyrimidine nucleosides demonstrated potent inhibition of cell proliferation in cancer cell lines .

- Antioxidant Activity :

- Cytotoxicity :

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives:

- Synthesis and Evaluation : A study synthesized various thioxo-pyrimidine derivatives and evaluated their biological activities. Compounds with additional functional groups showed enhanced activity against cancer cells .

- Antiviral Activity : Research into nucleotide biosynthesis pathways revealed that inhibiting pyrimidine metabolism could lead to antiviral effects against viruses like hepatitis E virus (HEV) . This suggests that derivatives like this compound could be explored further for antiviral applications.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiourea with a substituted β-keto ester or cyanoacetate derivative in the presence of a base (e.g., sodium ethoxide or sodium acetate). For example, thiourea and ethyl cyanoacetate can be refluxed in ethanol under basic conditions to form the pyrimidinone core, followed by chlorophenyl substitution . Optimization of solvent (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry of reagents significantly impacts yield. Evidence shows that sodium acetate in acetic anhydride enhances acetylation efficiency during derivatization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR are critical for confirming the pyrimidinone scaffold and substituent positions. For instance, the thioxo group () resonates at ~165–175 ppm in C NMR, while aromatic protons from the 4-chlorophenyl group appear as doublets in H NMR .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. The compound’s planarity and hydrogen-bonding patterns (e.g., N–H···S interactions) can be resolved using high-resolution data .

- IR : Strong absorption bands at ~3150 cm (N–H stretch) and ~1250 cm (C=S stretch) confirm functional groups .

Q. How does the solubility profile of this compound affect its applicability in biological assays?

- Methodology : Solubility is typically assessed in DMSO, ethanol, and aqueous buffers (e.g., PBS). Limited solubility in polar solvents may necessitate derivatization (e.g., acetylation or glycosylation) or formulation with surfactants (e.g., Tween-80). Preclinical studies often use DMSO stock solutions diluted to <1% in cell culture media to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodology : Discrepancies arise from variations in reaction conditions (e.g., solvent purity, inert atmosphere use). Systematic DOE (Design of Experiments) approaches can isolate critical factors. For example, replacing sodium ethoxide with potassium carbonate in thiourea-based syntheses may improve reproducibility by reducing side reactions . Contradictions in thiourea reactivity (e.g., competing thiocarbonyl vs. carbonyl pathways) require kinetic studies using HPLC monitoring .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

- Methodology :

- Derivatization : Introduce substituents at the 1-, 3-, or 6-positions to modulate electron density. For instance, replacing the 4-chlorophenyl group with a 2,4-dimethoxyphenyl moiety enhances DNA ligase IV inhibition, as seen in SCR7 derivatives .

- Biological assays : Use kinase inhibition assays (e.g., DNA-PKcs) or cellular models (e.g., CRISPR-Cas9-edited cell lines) to evaluate potency. IC values for thioxo-pyrimidinones are often determined via fluorescence-based ATPase assays .

Q. What metabolic pathways and enzyme interactions influence the compound’s pharmacokinetics?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (e.g., rat, human) to identify oxidative desulfurization (C=S → C=O) mediated by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes. LC-MS/MS tracks metabolites like the oxo-pyrimidinone derivative .

- Species specificity : Dog microsomes show higher FMO3 activity toward desulfurization compared to humans, necessitating cross-species validation for preclinical studies .

Q. How do crystallographic challenges (e.g., twinning, disorder) impact structural analysis of this compound?

- Methodology :

- Data collection : Use synchrotron radiation for high-resolution data ( Å) to resolve disorder in the chlorophenyl ring. SHELXD and SHELXE are robust for structure solution in twinned crystals .

- Refinement : Apply restraints to anisotropic displacement parameters and utilize the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .

Q. Which analytical methods ensure purity and stability in long-term storage?

- Methodology :

- HPLC : Use a C18 column with UV detection ( nm) and gradient elution (water/acetonitrile + 0.1% TFA) to monitor degradation products (e.g., hydrolysis of the thioxo group) .

- Stability studies : Accelerated testing (40°C/75% RH) over 4 weeks with periodic sampling. HRMS confirms molecular integrity, while Karl Fischer titration quantifies hygroscopicity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.